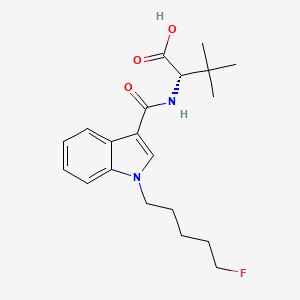

(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoicacid

Beschreibung

Systematic IUPAC Name and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid . Breaking down the nomenclature:

- Indole core : A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

- 5-fluoropentyl substituent : A five-carbon alkyl chain bonded to the indole nitrogen (N1 position) with a fluorine atom at the terminal carbon.

- Carboxamido linkage : An amide group (-CONH-) connects the indole-3-carbonyl moiety to the 3,3-dimethylbutanoic acid backbone.

- Stereochemical descriptor : The (S)-configuration at the second carbon of the butanoic acid chain dictates spatial orientation.

Structural Analysis :

The molecule combines three distinct regions (Figure 1):

- Aromatic indole system : Provides planar rigidity and potential π-π interactions.

- Fluorinated alkyl chain : Enhances lipophilicity and metabolic stability due to the fluorine atom’s electronegativity.

- Chiral dimethylbutanoic acid : Introduces steric hindrance and enantiomer-specific biological activity.

| Structural Component | Role in Molecular Architecture |

|---|---|

| Indole ring | Core scaffold for receptor interaction |

| 5-fluoropentyl chain | Modulates lipid solubility and pharmacokinetics |

| Carboxamido group | Links indole to the chiral acidic moiety |

| 3,3-dimethylbutanoic acid | Provides stereochemical specificity and acidity |

Figure 1 : Key structural domains of (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid.

CAS Registry Number and Molecular Formula

The compound is registered under CAS 2569223-22-7 , distinguishing it from related analogs like 5F-MDMB-PICA (CAS 1616253-26-9). Its molecular formula is C₂₀H₂₇FN₂O₃ , derived from:

- 20 carbons : 10 in the indole core, 5 in the fluoropentyl chain, and 5 in the dimethylbutanoic acid group.

- 27 hydrogens : Distributed across alkyl chains and aromatic positions.

- 1 fluorine : At the terminal position of the pentyl chain.

- 2 nitrogens : One in the indole ring and one in the amide bond.

- 3 oxygens : From the carboxylic acid and amide functionalities.

Molecular Weight :

Calculated as 362.44 g/mol using atomic masses:

- Carbon (12.01 × 20) = 240.20

- Hydrogen (1.01 × 27) = 27.27

- Fluorine (19.00 × 1) = 19.00

- Nitrogen (14.01 × 2) = 28.02

- Oxygen (16.00 × 3) = 48.00

Total = 240.20 + 27.27 + 19.00 + 28.02 + 48.00 = 362.49 g/mol (matches experimental data).

Stereochemical Considerations: (S)-Enantiomer Specificity

The (S)-enantiomer designation at the C2 position of the butanoic acid chain is critical for molecular recognition. Synthetic cannabinoids and their metabolites often exhibit enantiomer-dependent activity at cannabinoid receptors CB₁ and CB₂.

Key Stereochemical Features :

- Chiral center : Located at C2 of the butanoic acid backbone, with priorities determined by the Cahn-Ingold-Prelog rules.

- (S)-Configuration : The carboxyl group (-COOH), amide-linked indole, and two methyl groups occupy specific spatial positions, creating a non-superimposable mirror image.

- Impact on Binding : Molecular docking studies suggest the (S)-enantiomer aligns optimally with hydrophobic pockets in CB₁ receptors due to methyl group orientation.

Table 2 : Stereochemical comparison of enantiomers.

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Receptor affinity (CB₁) | High (nanomolar range) | Low or negligible |

| Metabolic stability | Resistant to esterase hydrolysis | Susceptible to enzymatic degradation |

| Forensic detection | Primary metabolite in urine samples | Rarely observed |

The prevalence of the (S)-enantiomer in biological samples underscores its relevance in forensic toxicology, as it serves as a biomarker for 5F-MDMB-PICA consumption. Synthetic pathways typically yield racemic mixtures, but enzymatic metabolism in humans selectively processes the (R)-form, leaving the (S)-enantiomer predominant.

Eigenschaften

CAS-Nummer |

2569223-22-7 |

|---|---|

Molekularformel |

C20H27FN2O3 |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

(2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C20H27FN2O3/c1-20(2,3)17(19(25)26)22-18(24)15-13-23(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H,22,24)(H,25,26)/t17-/m1/s1 |

InChI-Schlüssel |

VZDMQSRBNZTURL-QGZVFWFLSA-N |

Isomerische SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

Kanonische SMILES |

CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Indole to Form 1-(5-Fluoropentyl)-1H-Indole

The synthesis begins with the alkylation of indole to introduce the 5-fluoropentyl side chain. This is achieved via a nucleophilic substitution reaction using 1-bromo-5-fluoropentane in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature. The reaction proceeds as follows:

$$

\text{Indole} + \text{1-Bromo-5-fluoropentane} \xrightarrow{\text{NaH, DMF}} \text{1-(5-Fluoropentyl)-1H-indole}

$$

Key parameters:

Trifluoroacetylation and Hydrolysis to Indole-3-Carboxylic Acid

The alkylated indole undergoes trifluoroacetylation to protect the 3-position, followed by hydrolysis to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid:

Trifluoroacetylation :

$$

\text{1-(5-Fluoropentyl)-1H-indole} + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{DMF}} \text{1-(5-Fluoropentyl)-3-(trifluoroacetyl)indole}

$$Hydrolysis :

$$

\text{Trifluoroacetyl intermediate} \xrightarrow{\text{KOH, MeOH/PhMe, reflux}} \text{1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid}

$$

Amide Coupling with (S)-2-Amino-3,3-Dimethylbutanoic Acid Methyl Ester

The carboxylic acid is coupled with (S)-2-amino-3,3-dimethylbutanoic acid methyl ester (methyl L-tert-leucinate) using carbodiimide chemistry:

$$

\text{1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid} + \text{Methyl L-tert-leucinate} \xrightarrow{\text{EDC·HCl, HOBt, DIPEA, DMSO}} \text{(S)-2-(1-(5-Fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate}

$$

Optimization notes :

Ester Hydrolysis to the Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid:

$$

\text{Methyl ester} \xrightarrow{\text{NaOH, MeOH/H}_2\text{O, reflux}} \text{(S)-2-(1-(5-Fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid}

$$

Conditions :

Analytical Validation and Characterization

Chromatographic Separation

Ultra-high-performance liquid chromatography (UHPLC) methods are employed to resolve enantiomers and verify purity:

| Column | Mobile Phase (Gradient) | Retention Time (min) | Resolution (Rs) |

|---|---|---|---|

| Chiralcel OD-3 | Hexane:EtOH (90:10 → 70:30) | 12.3 | >1.5 |

| Kinetex C18 | 0.1% HCOOH:H2O/ACN | 3.35 | >2.0 |

Mass Spectrometric Confirmation

LC-MS/MS parameters for quantification:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| (S)-2-(1-(5-Fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid | 363.1 | 232.0 | 23 |

Key fragments :

Critical Process Parameters and Yield Optimization

Alkylation Efficiency

Coupling Reaction Challenges

Hydrolysis Kinetics

- Base concentration : 1 M NaOH ensures complete ester cleavage without degrading the indole ring.

- Reaction monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) confirms completion.

Industrial-Scale Considerations

Cost-Effective Reagents

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoropentyl side chain, often using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions include various substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

5F-MDMB-PICA is primarily studied for its pharmacological properties as a synthetic cannabinoid receptor agonist. Research indicates that it exhibits high affinity for the CB1 and CB2 cannabinoid receptors, leading to effects similar to those of natural cannabinoids like THC.

Key Findings:

- Receptor Binding Affinity: Studies have shown that 5F-MDMB-PICA binds effectively to cannabinoid receptors, which can be utilized to understand the mechanisms of action of cannabinoids in the body .

- Metabolic Pathways: Research has been conducted on the metabolic pathways of 5F-MDMB-PICA using models such as zebrafish larvae. These studies investigate how different routes of administration affect the metabolism and bioavailability of the compound .

Toxicological Studies

Given the rising prevalence of synthetic cannabinoids in recreational drug use, 5F-MDMB-PICA has become a focus of toxicological research.

Case Studies:

- Intoxication Cases: A notable case involved a 1.5-year-old child who experienced intoxication from 5F-MDMB-PICA. The study highlighted diagnostic parameters and identified metabolites in urine samples, providing insights into exposure markers when parent compounds are absent .

- Toxicokinetic Modeling: Another study modeled the toxicokinetics of 5F-MDMB-PICA and its metabolites in pigs after pulmonary administration. This research aids in understanding how synthetic cannabinoids behave in biological systems following different routes of exposure .

Forensic Applications

The detection and analysis of synthetic cannabinoids like 5F-MDMB-PICA are critical in forensic toxicology, especially concerning drug-related incidents.

Detection Methods:

- Analytical Techniques: Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect 5F-MDMB-PICA in biological samples. These methods are essential for accurate identification during toxicology screenings .

- Regulatory Implications: As a substance controlled under Schedule II of the United Nations Convention on Psychotropic Substances, understanding its properties and effects is crucial for law enforcement and public health officials .

Potential Therapeutic Applications

While currently classified as a controlled substance with no accepted medical use, there is ongoing research into the potential therapeutic applications of synthetic cannabinoids.

Research Directions:

- Pain Management: Given their interaction with cannabinoid receptors, synthetic cannabinoids may offer new avenues for pain management therapies.

- Neurological Disorders: Investigations into the neuroprotective effects of synthetic cannabinoids could lead to novel treatments for conditions such as epilepsy or multiple sclerosis.

Data Summary Table

Wirkmechanismus

The compound exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor in the brain. This interaction leads to the activation of signaling pathways that modulate neurotransmitter release, resulting in psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC). The molecular targets involved include G-protein coupled receptors and downstream effectors such as adenylate cyclase and mitogen-activated protein kinases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Fluorinated Alkyl Chains

(S)-2-(1-(4-Fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic Acid (Compound 7b)

- Alkyl chain : Shorter 4-fluorobutyl group instead of 5-fluoropentyl.

- Metabolic pathway : Similar ester-to-acid metabolism but shorter chain may accelerate oxidative degradation .

5F-MDMB-PICA (Parent Ester)

- Functional group : Methyl ester instead of carboxylic acid.

- Pharmacological activity: The ester form exhibits higher cannabinoid receptor (CB1/CB2) affinity due to increased membrane permeability .

- Toxicity : Associated with severe clinical effects (e.g., seizures, coma) in overdose cases, while the acid metabolite is less active but critical for detection in toxicological screenings .

Indole Carboxamide Derivatives with Aromatic Substituents

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3)

- Core structure: 5-Fluoroindole-2-carboxamide with a benzophenone substituent.

- Key differences: Substitution at indole’s 2-position (vs. 3-position in the target compound).

- Synthesis : Sodium ethoxide-mediated coupling under reflux, similar to methods for indole carboxamides, but divergent purification protocols (e.g., cyclohexane/ethyl acetate eluent) .

5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide

Mercaptopropanamido-Indole Derivatives

(2S)-2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic Acid

Research Findings and Implications

- Metabolic Stability : The 5-fluoropentyl chain in the target compound resists oxidative metabolism better than shorter chains (e.g., 4-fluorobutyl), prolonging its detectability in biological samples .

- Toxicological Significance : While the parent ester (5F-MDMB-PICA) is linked to acute toxicity, the acid metabolite serves as a biomarker for confirming exposure in clinical and forensic contexts .

- Structure-Activity Relationship (SAR) :

Biologische Aktivität

(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid, commonly referred to as 5F-MDMB-PICA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity as a cannabinoid receptor agonist. This compound is part of a broader category of synthetic cannabinoids that interact with the endocannabinoid system, primarily targeting the CB1 and CB2 receptors.

Chemical Structure and Properties

5F-MDMB-PICA is characterized by the following structural formula:

- Molecular Formula : C21H29FN2O3

- Molecular Weight : 376.465 g/mol

- InChI Key : CHSUEEBESACQDV-UHFFFAOYSA-N

The compound features a fluoropentyl chain attached to an indole structure, which is crucial for its interaction with cannabinoid receptors.

5F-MDMB-PICA functions primarily as a CB1 receptor agonist . Research indicates that it exhibits high binding affinity to CB1 receptors, with an IC50 value of approximately 2 nM, indicating its potency in activating these receptors compared to other synthetic cannabinoids . The activation of CB1 receptors is associated with various physiological effects, including alterations in mood, perception, and appetite.

Pharmacokinetics and Pharmacodynamics

Studies have demonstrated that 5F-MDMB-PICA has a significant pharmacokinetic profile:

- Administration : Typically administered subcutaneously in animal studies.

- Dose-Response : Maximum plasma concentrations (C_max) increase linearly with dosage (ranging from 50 to 200 μg/kg), with observed values between 1.72 and 6.20 ng/mL .

- Half-Life : Plasma half-life (t_1/2) ranges from 400 to 1000 minutes, indicating prolonged activity in the system .

- Effects on Body Temperature : The compound induces hypothermia and catalepsy-like symptoms in rats, correlating with plasma concentrations of the drug .

Case Studies and Clinical Observations

Several case studies have highlighted the effects of 5F-MDMB-PICA in human subjects:

-

Intoxication Case in a Child :

- A reported case involved a 1.5-year-old child who exhibited symptoms consistent with intoxication from 5F-MDMB-PICA. Toxicological analysis revealed the presence of the compound at a concentration of 298 ng/mL in serum, alongside eight identified metabolites in urine . This case underscores the potential risks associated with synthetic cannabinoids, particularly regarding pediatric exposure.

- Metabolite Identification :

Comparative Biological Activity

The biological activity of 5F-MDMB-PICA can be compared to other synthetic cannabinoids based on their receptor binding affinities and physiological effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.